molecular formula C14H17N2O+ B15133426 N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile

Cat. No.: B15133426
M. Wt: 229.30 g/mol
InChI Key: NEFNPXISLIAINN-UHFFFAOYSA-N
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Description

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile is unique due to its combination of a pyrrolidine ring, phenyl group, and nitrile group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N2O+

Molecular Weight

229.30 g/mol

IUPAC Name

methylidyne-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)azanium

InChI

InChI=1S/C14H17N2O/c1-15-13(11-12-7-3-2-4-8-12)14(17)16-9-5-6-10-16/h1-4,7-8,13H,5-6,9-11H2/q+1

InChI Key

NEFNPXISLIAINN-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCC2

Origin of Product

United States

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